molecular formula C₃₂H₅₁K₂NO₁₂S B1145842 Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-32-1

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145842
CAS No.: 75672-32-1
M. Wt: 752.01
InChI Key:
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Description

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid, a bile acid conjugate known for its hydrophilic properties and therapeutic potential. This compound is particularly noted for its anti-apoptotic and neuroprotective activities, making it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

Tauroursodeoxycholic Acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the endoplasmic reticulum (ER) and mitochondria within cells . These organelles play crucial roles in maintaining protein homeostasis and regulating cell apoptosis .

Mode of Action

TUDCA exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, TUDCA reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux from the ER .

Biochemical Pathways

TUDCA influences several biochemical pathways. It also acts as a chemical chaperone to maintain the stability and correct folding of proteins . Furthermore, it has anti-neuroinflammatory action .

Pharmacokinetics

It is known that tudca is a highly hydrophilic compound , which suggests it may have good bioavailability

Result of Action

The result of TUDCA’s action is multifaceted. It has shown important anti-apoptotic and neuroprotective activities, suggesting its potential therapeutic use in neurodegenerative diseases . It has been found to protect nerves by regulating cell apoptosis . Furthermore, it has been shown to be safe and a potential disease-modifier in amyotrophic lateral sclerosis (ALS) .

Biochemical Analysis

Biochemical Properties

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt plays a significant role in biochemical reactions, particularly in the inhibition of human cholangiocarcinoma growth. It interacts with various enzymes and proteins, including calcium ions, protein kinase C, and mitogen-activated protein kinase-dependent pathways . These interactions are crucial for its function in inhibiting cancer cell growth and promoting cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It binds to specific receptors and enzymes, modulating their activity to exert its effects. The compound’s ability to inhibit protein kinase C and activate mitogen-activated protein kinase pathways plays a crucial role in its anti-cancer properties . Furthermore, it influences gene expression by regulating transcription factors and other gene regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more stable forms of the compound .

Scientific Research Applications

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and potential modifications.

    Biology: Investigated for its role in cellular processes, particularly in apoptosis and oxidative stress.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and metabolic conditions.

    Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt stands out due to its enhanced hydrophilicity and stability, making it more effective in certain therapeutic applications. Its unique structure allows for better interaction with molecular targets, providing superior anti-apoptotic and neuroprotective effects .

Properties

CAS No.

75672-32-1

Molecular Formula

C₃₂H₅₁K₂NO₁₂S

Molecular Weight

752.01

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt

Origin of Product

United States

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